2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide
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Overview
Description
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at position 2, a phenyl group at the nitrogen atom, and a sulfonamide group at position 4. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-1,3-thiazole-4-sulfonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and bases (e.g., triethylamine) are commonly used.
Electrophilic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are used under acidic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted thiazole derivatives.
Electrophilic substitution: Formation of nitro or halogenated thiazole derivatives.
Oxidation and reduction: Formation of sulfonic acids or sulfinamides.
Scientific Research Applications
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-thiazole-4-sulfonamide
- N-phenyl-1,3-thiazole-4-sulfonamide
- 2-chloro-N-phenyl-1,3-thiazole-5-sulfonamide
Uniqueness
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfonamide group at specific positions enhances its reactivity and potential biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H7ClN2O2S2 |
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Molecular Weight |
274.8 g/mol |
IUPAC Name |
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-9-11-8(6-15-9)16(13,14)12-7-4-2-1-3-5-7/h1-6,12H |
InChI Key |
MPNDUSZMMKYLCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=N2)Cl |
Origin of Product |
United States |
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